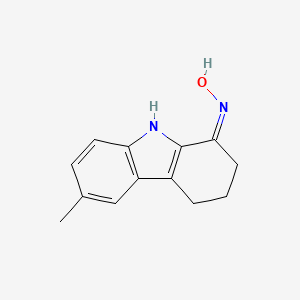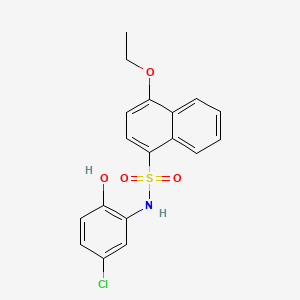
N-(5-chloro-2-hydroxyphenyl)-4-ethoxynaphthalene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-hydroxyphenyl)-4-ethoxynaphthalene-1-sulfonamide, also known as CHESNA, is a sulfonamide compound that has gained significant attention in scientific research due to its potential therapeutic properties. CHESNA has been synthesized using various methods, and its mechanism of action has been extensively studied to understand its biochemical and physiological effects.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis of N-(5-chloro-2-hydroxyphenyl)-4-ethoxynaphthalene-1-sulfonamide can be achieved through a multi-step reaction process involving the selective introduction of different functional groups onto a naphthalene ring system, followed by the sulfonation and amidation of the resulting intermediate compound.
Starting Materials
4-ethoxynaphthalene-1-sulfonyl chloride, 5-chloro-2-hydroxyaniline, triethylamine, ethyl acetate, sodium hydroxide, sulfuric acid, sodium chloride
Reaction
Step 1: 4-ethoxynaphthalene-1-sulfonyl chloride is reacted with triethylamine and ethyl acetate to form the corresponding ethyl ester intermediate., Step 2: The ethyl ester intermediate is then reacted with sodium hydroxide to generate the corresponding carboxylic acid intermediate., Step 3: The carboxylic acid intermediate is treated with sulfuric acid to form the corresponding sulfonic acid intermediate., Step 4: 5-chloro-2-hydroxyaniline is added to the sulfonic acid intermediate to form the corresponding amide intermediate., Step 5: The amide intermediate is treated with sodium hydroxide to form the final product, N-(5-chloro-2-hydroxyphenyl)-4-ethoxynaphthalene-1-sulfonamide.
Wirkmechanismus
N-(5-chloro-2-hydroxyphenyl)-4-ethoxynaphthalene-1-sulfonamide's mechanism of action involves its ability to inhibit the activity of enzymes involved in various cellular processes, including cell cycle regulation, apoptosis, and inflammation. N-(5-chloro-2-hydroxyphenyl)-4-ethoxynaphthalene-1-sulfonamide has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting CDKs, N-(5-chloro-2-hydroxyphenyl)-4-ethoxynaphthalene-1-sulfonamide induces cell cycle arrest and apoptosis in cancer cells. Additionally, N-(5-chloro-2-hydroxyphenyl)-4-ethoxynaphthalene-1-sulfonamide has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in inflammation. By inhibiting NF-κB, N-(5-chloro-2-hydroxyphenyl)-4-ethoxynaphthalene-1-sulfonamide reduces inflammation and the production of pro-inflammatory cytokines.
Biochemische Und Physiologische Effekte
N-(5-chloro-2-hydroxyphenyl)-4-ethoxynaphthalene-1-sulfonamide's biochemical and physiological effects have been extensively studied to understand its potential therapeutic properties. N-(5-chloro-2-hydroxyphenyl)-4-ethoxynaphthalene-1-sulfonamide has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting CDKs. Additionally, N-(5-chloro-2-hydroxyphenyl)-4-ethoxynaphthalene-1-sulfonamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. N-(5-chloro-2-hydroxyphenyl)-4-ethoxynaphthalene-1-sulfonamide has also been shown to protect neurons from oxidative stress and reduce neuroinflammation, suggesting its potential use in treating neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(5-chloro-2-hydroxyphenyl)-4-ethoxynaphthalene-1-sulfonamide for lab experiments is its high purity level, which ensures accurate and reproducible results. Additionally, N-(5-chloro-2-hydroxyphenyl)-4-ethoxynaphthalene-1-sulfonamide's ability to inhibit the activity of enzymes involved in various cellular processes makes it a useful tool for studying these processes in vitro. However, one of the limitations of N-(5-chloro-2-hydroxyphenyl)-4-ethoxynaphthalene-1-sulfonamide is its potential toxicity, which may limit its use in vivo.
Zukünftige Richtungen
There are several future directions for N-(5-chloro-2-hydroxyphenyl)-4-ethoxynaphthalene-1-sulfonamide research, including its potential use in combination with other anticancer drugs to enhance their efficacy. Additionally, N-(5-chloro-2-hydroxyphenyl)-4-ethoxynaphthalene-1-sulfonamide's potential use in treating neurodegenerative diseases warrants further investigation, including its mechanism of action in protecting neurons from oxidative stress and reducing neuroinflammation. Furthermore, the development of N-(5-chloro-2-hydroxyphenyl)-4-ethoxynaphthalene-1-sulfonamide analogs with improved pharmacokinetic properties may enhance its potential therapeutic properties and reduce its potential toxicity.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-hydroxyphenyl)-4-ethoxynaphthalene-1-sulfonamide has been studied for its potential therapeutic properties in various scientific research applications. One of the primary applications of N-(5-chloro-2-hydroxyphenyl)-4-ethoxynaphthalene-1-sulfonamide is in cancer research, where it has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-(5-chloro-2-hydroxyphenyl)-4-ethoxynaphthalene-1-sulfonamide has also been studied for its anti-inflammatory properties, where it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(5-chloro-2-hydroxyphenyl)-4-ethoxynaphthalene-1-sulfonamide has been studied for its potential use in treating neurodegenerative diseases, where it has been shown to protect neurons from oxidative stress and reduce neuroinflammation.
Eigenschaften
IUPAC Name |
N-(5-chloro-2-hydroxyphenyl)-4-ethoxynaphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO4S/c1-2-24-17-9-10-18(14-6-4-3-5-13(14)17)25(22,23)20-15-11-12(19)7-8-16(15)21/h3-11,20-21H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUJWNVOECFXFOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=C(C=CC(=C3)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-hydroxyphenyl)-4-ethoxynaphthalene-1-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

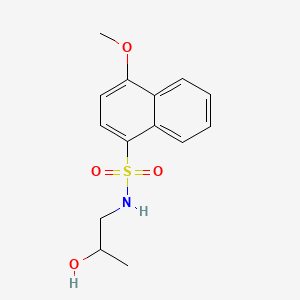
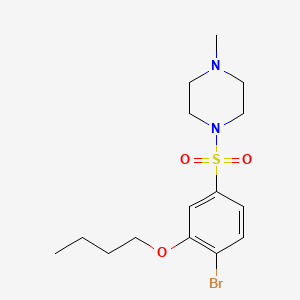
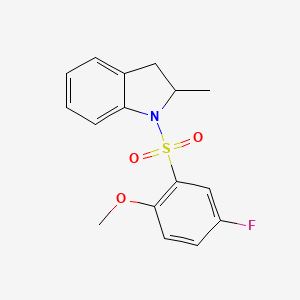
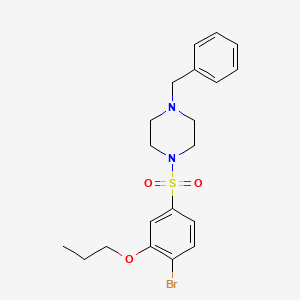
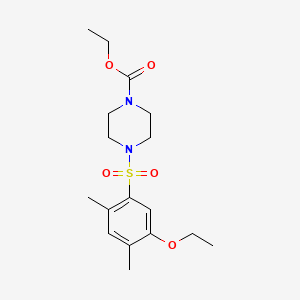
![2,5-dichloro-4-ethoxy-N-[(thiophen-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B604761.png)
![1-{5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}pyrrolidine](/img/structure/B604763.png)
![1-(3-hydroxy-1-benzothiophen-2-yl)-2-{[5-(4-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B604764.png)
![2-(5-{[4-(propan-2-yl)benzyl]amino}-1H-tetrazol-1-yl)ethanol](/img/structure/B604765.png)
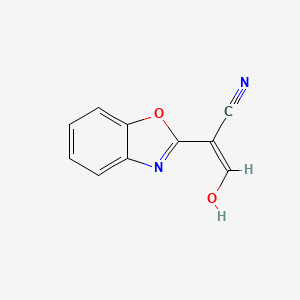
![8-[(2E)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B604770.png)
![N'-[(1E)-1-(2,5-dihydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B604771.png)

